![molecular formula C13H12BrNO2 B5678288 1-bromo-2-naphthyl dimethylcarbamate](/img/structure/B5678288.png)
1-bromo-2-naphthyl dimethylcarbamate
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Description
1-Bromo-2-naphthyl dimethylcarbamate is a chemical compound that has garnered attention in scientific research due to its potential applications and intriguing chemical properties. Its synthesis, structure, and chemical behavior are subjects of study within organic chemistry and materials science.
Synthesis Analysis
The synthesis of 1-bromo-2-naphthyl dimethylcarbamate involves targeted chemical reactions that introduce the carbamate functional group to the 1-bromo-2-naphthyl scaffold. A notable method involves the reaction of 1-bromo-2-naphthol with carbamoyl chlorides under specific conditions to form the desired carbamate. The synthesis pathway is designed to achieve high yield and purity, often employing catalysts or specific reagents to direct the reaction efficiently (Shreder et al., 2012).
Mechanism of Action
Target of Action
It’s known that carbamate compounds often target enzymes such as acetylcholinesterase, which plays a crucial role in nerve signal transmission .
Mode of Action
Carbamates typically work by inhibiting the action of enzymes, leading to an accumulation of neurotransmitters at nerve endings .
Biochemical Pathways
Carbamates, in general, can affect the cholinergic pathway by inhibiting acetylcholinesterase, leading to an overstimulation of the nervous system .
Pharmacokinetics
Carbamates are generally well-absorbed in the body, widely distributed, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The inhibition of acetylcholinesterase by carbamates can lead to an overstimulation of the nervous system, resulting in various physiological effects .
Action Environment
Environmental factors such as temperature, pH, and presence of other substances can influence the action, efficacy, and stability of the compound .
Safety and Hazards
properties
IUPAC Name |
(1-bromonaphthalen-2-yl) N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-15(2)13(16)17-11-8-7-9-5-3-4-6-10(9)12(11)14/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIQVKLNAVCFNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=C(C2=CC=CC=C2C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-bromonaphthalen-2-yl N,N-dimethylcarbamate |
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